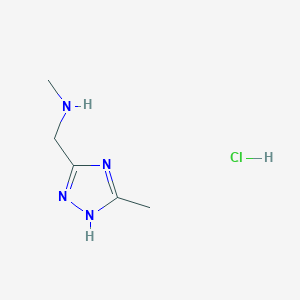

1-(5-甲基-1H-1,2,4-三唑-3-基)-N-甲基甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

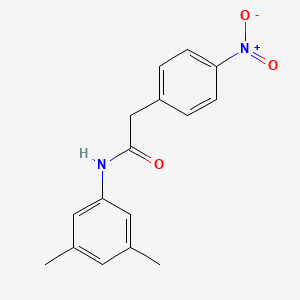

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

科学研究应用

药物发现

1,2,3-三唑,包括“1-(5-甲基-1H-1,2,4-三唑-3-基)-N-甲基甲胺盐酸盐”,在药物发现领域有着广泛的应用 . 许多具有1,2,3-三唑核心结构的重要医药化合物已上市 .

有机合成

1,2,3-三唑由于其高化学稳定性和强偶极矩,被广泛应用于有机合成 . 它们通常对酸性或碱性水解以及氧化和还原条件不敏感,即使在高温下也是如此 .

聚合物化学

1,2,3-三唑被用于聚合物化学. 它们的高化学稳定性和强偶极矩使其适合这种应用 .

超分子化学

1,2,3-三唑被用于超分子化学. 它们能够参与氢键,并积极参与偶极-偶极和π-堆积相互作用,从而提高了它们的生物相容性 .

生物偶联

1,2,3-三唑被用于生物偶联. 这是因为它们对代谢降解具有稳定性 .

化学生物学

1,2,3-三唑被用于化学生物学. 它们对代谢降解具有稳定性,能够参与氢键,并积极参与偶极-偶极和π-堆积相互作用,从而提高了它们的生物相容性 .

荧光成像

1,2,3-三唑被用于荧光成像. 这是因为它们对代谢降解具有稳定性 .

材料科学

1,2,3-三唑被用于材料科学. 它们的高化学稳定性和强偶极矩使其适合这种应用 .

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-triazole derivatives have been found to influence several biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability .

Result of Action

1,2,4-triazole derivatives have been found to exhibit various biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:

Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.

Methylation: The intermediate is then reacted with methylamine to form the desired product.

Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

化学反应分析

Types of Reactions

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

属性

IUPAC Name |

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINPBCHBYTQPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2395113.png)